molecular formula C8H10BrOP B2541331 (3-Bromophenyl)dimethylphosphine oxide CAS No. 60398-84-7

(3-Bromophenyl)dimethylphosphine oxide

Cat. No.: B2541331
CAS No.: 60398-84-7
M. Wt: 233.045
InChI Key: VAVCDNNDYJHWQQ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)dimethylphosphine oxide: is an organophosphorus compound with the molecular formula C8H10BrOP. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)dimethylphosphine oxide typically involves the reaction of a brominated phenyl compound with a dimethylphosphine oxide precursor. One common method includes the use of a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar. The reaction mixture is charged with boronic ester and bromophenyldialkylphosphine oxide under an inert atmosphere, such as argon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylphosphine oxides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromophenyl)dimethylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism by which (3-Bromophenyl)dimethylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bromine atom and phosphine oxide group provide sites for interaction with various molecular targets, facilitating reactions and influencing pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)dimethylphosphine oxide
  • (2-Bromophenyl)dimethylphosphine oxide
  • (3-Chlorophenyl)dimethylphosphine oxide

Uniqueness

(3-Bromophenyl)dimethylphosphine oxide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-bromo-3-dimethylphosphorylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVCDNNDYJHWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-84-7
Record name 1-bromo-3-(dimethylphosphoryl)benzene
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